molecular formula C10H5ClN4O4 B14497473 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 63614-48-2

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14497473
CAS No.: 63614-48-2
M. Wt: 280.62 g/mol
InChI Key: KRCYXONSAAEMCH-UHFFFAOYSA-N
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Description

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzo[g]pteridine core. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the chloro group can yield a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione exerts its effects involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63614-48-2

Molecular Formula

C10H5ClN4O4

Molecular Weight

280.62 g/mol

IUPAC Name

8-chloro-5,10-dioxido-1H-benzo[g]pteridine-5,10-diium-2,4-dione

InChI

InChI=1S/C10H5ClN4O4/c11-4-1-2-5-6(3-4)15(19)8-7(14(5)18)9(16)13-10(17)12-8/h1-3H,(H2,12,13,16,17)

InChI Key

KRCYXONSAAEMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=C3C(=[N+]2[O-])C(=O)NC(=O)N3)[O-]

Origin of Product

United States

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